5-(Furan-2-yl)-3-(4-iodophenyl)-1,2,4-oxadiazole
Overview
Description
5-(Furan-2-yl)-3-(4-iodophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a furan ring, an iodophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-(4-iodophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-iodobenzohydrazide with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-3-(4-iodophenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while reduction can lead to dihydrofuran derivatives.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation: Products include furanones and other oxidized derivatives.
Reduction: Products include dihydrofuran derivatives and reduced oxadiazole compounds.
Scientific Research Applications
5-(Furan-2-yl)-3-(4-iodophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-3-(4-iodophenyl)-1,2,4-oxadiazole varies depending on its application:
Antimicrobial Activity: The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets such as DNA and proteins involved in cell cycle regulation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-(Furan-2-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
- 5-(Furan-2-yl)-3-(4-bromophenyl)-1,2,4-oxadiazole
- 5-(Furan-2-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Uniqueness
5-(Furan-2-yl)-3-(4-iodophenyl)-1,2,4-oxadiazole is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(furan-2-yl)-3-(4-iodophenyl)-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IN2O2/c13-9-5-3-8(4-6-9)11-14-12(17-15-11)10-2-1-7-16-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDUQELQFSTXPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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